

Unlocking the Research Potential of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-hydroxy-2-methylbenzoate

Cat. No.: B1314078

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxy-2-methylbenzoate, a substituted aromatic ester, represents a promising scaffold for novel therapeutic agent development. While direct and extensive research on this specific molecule is nascent, its structural motifs—a hydroxylated benzene ring and a methyl ester group—are present in a wide array of biologically active compounds. Analysis of structurally related molecules suggests significant potential for **methyl 3-hydroxy-2-methylbenzoate** in several key research domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide consolidates the current understanding of this compound, inferred from its chemical properties and the activities of its analogs, and provides detailed experimental protocols to facilitate its exploration as a lead compound in drug discovery programs.

Chemical Properties and Synthesis

Methyl 3-hydroxy-2-methylbenzoate is an organic compound with the chemical formula $C_9H_{10}O_3$ and a molecular weight of 166.17 g/mol .[\[1\]](#)[\[2\]](#) It is a derivative of benzoic acid and is also known as methyl 3-hydroxy-o-toluate.

Table 1: Physicochemical Properties of **Methyl 3-hydroxy-2-methylbenzoate**

Property	Value	Reference(s)
CAS Number	55289-05-9	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2]
Molecular Weight	166.17 g/mol	[1] [2]
Canonical SMILES	CC1=C(C=CC=C1O)C(=O)OC	[2]
Physical Form	Solid (inferred from related compounds)	N/A
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.	[3]

Synthesis Protocols

The synthesis of **methyl 3-hydroxy-2-methylbenzoate** can be achieved through the esterification of its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid.

2.1.1 Fischer Esterification of 3-hydroxy-2-methylbenzoic acid

This direct and classical approach involves the acid-catalyzed esterification of 3-hydroxy-2-methylbenzoic acid with methanol.

- Materials:
 - 3-hydroxy-2-methylbenzoic acid
 - Methanol (anhydrous)
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Sodium Bicarbonate (NaHCO₃) solution (saturated)
 - Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Protocol:
 - Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
 - Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to yield the crude **methyl 3-hydroxy-2-methylbenzoate**.
 - Purify the product by column chromatography or recrystallization as needed.

Potential Research Applications and Biological Activities

While direct biological data for **methyl 3-hydroxy-2-methylbenzoate** is limited, the analysis of its structural analogs provides a strong basis for predicting its potential therapeutic applications. The presence of the benzoate and hydroxyphenyl moieties suggests a likelihood of anticancer, antimicrobial, and anti-inflammatory properties.^[4]

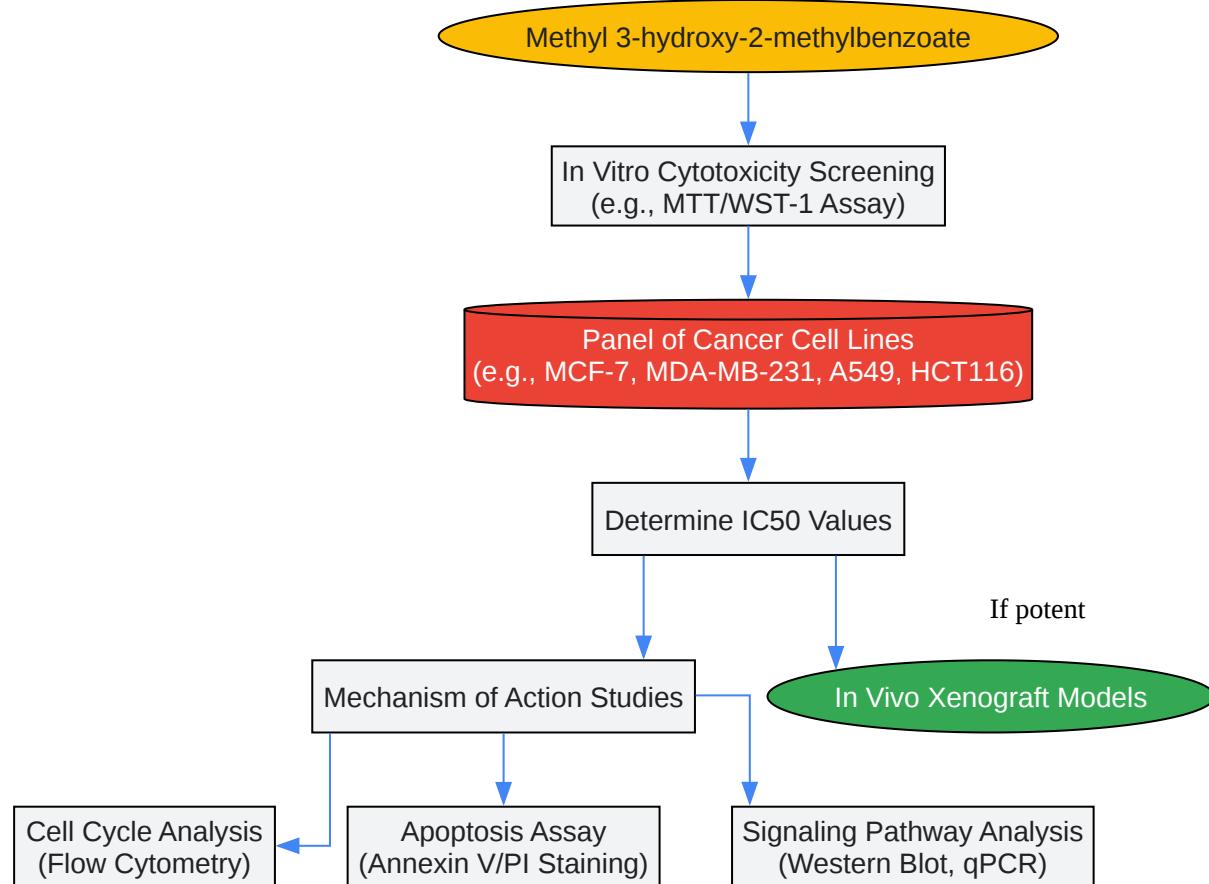
Anticancer Activity

Derivatives of benzoate esters have demonstrated potential as anticancer agents.^[4] For example, compounds sharing the hydroxyphenyl and methyl carboxylate groups have been identified as microtubule targeting agents with anti-tumor properties.^[4] Furthermore, derivatives of 3-hydroxybenzoic acid have been investigated for their anticancer activities.^[5]

Potential Therapeutic Targets:

- Microtubule Dynamics: Interference with microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.^[4]
- BCL-2 Family Proteins: Inhibition of anti-apoptotic proteins like BCL-2, thereby promoting programmed cell death in cancer cells.^[4]
- Tyrosine Kinases: The structurally related methyl 3-hydroxy-4-methoxybenzoate has been used in the synthesis of the EGFR tyrosine kinase inhibitor, Gefitinib, suggesting that the core structure could be a scaffold for developing new kinase inhibitors.^[6]

Logical Workflow for Anticancer Evaluation

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Caption: Workflow for evaluating the anticancer potential of **Methyl 3-hydroxy-2-methylbenzoate**.

Antimicrobial and Antifungal Activity

Benzoate derivatives are well-known for their antimicrobial properties.^[4] For instance, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity.^[4] The parent compound, 3-hydroxybenzoic acid, and its derivatives have also been reported to possess antibacterial activity.^{[5][7]}

Potential Mechanisms of Action:

- Inhibition of Bacterial Cell Division: Targeting essential proteins like FtsZ, which is involved in bacterial cytokinesis.[8]
- Disruption of Membrane Integrity: The lipophilic nature of the ester may facilitate its interaction with and disruption of microbial cell membranes.
- Enzyme Inhibition: Inhibition of key microbial enzymes necessary for survival.

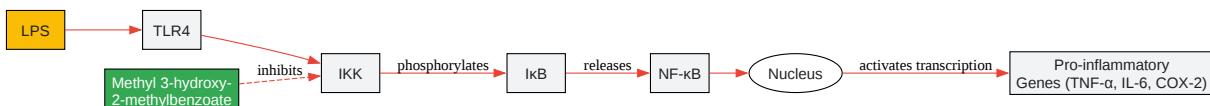
Anti-inflammatory Activity

Hydroxybenzoic acid derivatives are known to possess anti-inflammatory properties.[9] They can modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and inhibit the production of pro-inflammatory mediators.[9]

Potential Therapeutic Targets:

- Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.
- NF-κB Signaling Pathway: Inhibition of the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.[10]

Hypothesized Anti-inflammatory Signaling Pathway



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Methyl 3-hydroxy-2-methylbenzoate**.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of **Methyl 3-hydroxy-2-methylbenzoate**.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

- Materials:
 - Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
 - Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
 - **Methyl 3-hydroxy-2-methylbenzoate**
 - Dimethyl sulfoxide (DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - 96-well plates
 - Microplate reader
- Protocol:
 - Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Prepare a stock solution of **Methyl 3-hydroxy-2-methylbenzoate** in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
 - Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

- Materials:
 - Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
 - Mueller-Hinton Broth (MHB)
 - **Methyl 3-hydroxy-2-methylbenzoate**
 - DMSO
 - 96-well microtiter plates
 - Bacterial inoculum standardized to 0.5 McFarland turbidity
- Protocol:
 - Prepare a stock solution of **Methyl 3-hydroxy-2-methylbenzoate** in DMSO.
 - In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

- Materials:
 - RAW 264.7 murine macrophage cell line
 - DMEM supplemented with 10% FBS and antibiotics
 - Lipopolysaccharide (LPS)
 - **Methyl 3-hydroxy-2-methylbenzoate**
 - Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
 - Sodium nitrite (for standard curve)
 - 96-well plates
- Protocol:
 - Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of **Methyl 3-hydroxy-2-methylbenzoate** for 1 hour.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a vehicle control and an unstimulated control.
- After incubation, collect 100 μ L of the cell culture supernatant from each well.
- Add 100 μ L of Griess Reagent to each supernatant sample and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

Methyl 3-hydroxy-2-methylbenzoate presents a compelling starting point for the development of novel therapeutic agents. The structural similarities to compounds with established anticancer, antimicrobial, and anti-inflammatory activities strongly suggest that this molecule warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological activity and mechanism of action of **Methyl 3-hydroxy-2-methylbenzoate**. Future research should focus on a systematic evaluation of its efficacy in the proposed therapeutic areas, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts could lead to the discovery of new and effective treatments for a range of human diseases.

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References

- 1. woah.org [woah.org]

- 2. Relationship between Uptake of p-Hydroxybenzoic Acid Esters by Escherichia coli and Antibacterial Activiy [[jstage.jst.go.jp](#)]
- 3. fnkprddata.blob.core.windows.net [[fnkprddata.blob.core.windows.net](#)]
- 4. [benchchem.com](#) [[benchchem.com](#)]
- 5. Bot Verification [[rasayanjournal.co.in](#)]
- 6. [researchgate.net](#) [[researchgate.net](#)]
- 7. UpToDate 2018 [[doctorabad.com](#)]
- 8. [mdpi.com](#) [[mdpi.com](#)]
- 9. Antibiotic sensitivity testing - Wikipedia [[en.wikipedia.org](#)]
- 10. NF- κ B Pathway Luminex Multiplex Assay - Creative Proteomics [[cytokine.creative-proteomics.com](#)]
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